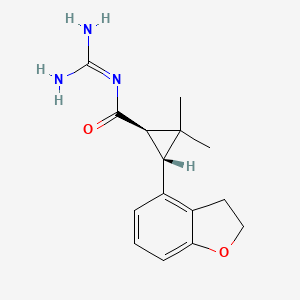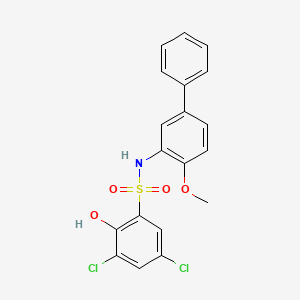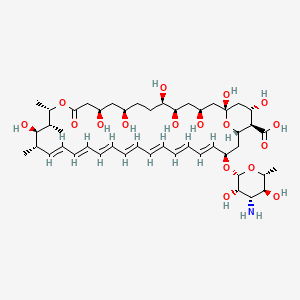
アムホテリシンB
概要
説明
アムホテリシンBは、ストレプトマイセス・ノドサス菌によって産生されるポリエン系抗真菌剤です。 1955年に、ベネズエラ、オリノコ川付近で採取された土壌から初めて分離されました 。this compoundは、主に重篤な真菌感染症とリーシュマニア症の治療に使用されます。 カンジダ属、アスペルギルス属、クリプトコッカス属など、さまざまな真菌病原体に対して幅広い活性を示すことで知られています .
2. 製法
合成経路と反応条件: this compoundは、化学的に合成するには複雑な分子です。そのほとんどの生産は、ストレプトマイセス・ノドサスを使用した発酵プロセスに依存しています。 生合成には、より単純な前駆体から分子を組み立てる一連の酵素反応が含まれます .
工業的生産方法: this compoundの工業的生産は、通常、大規模な発酵を行います。このプロセスには、栄養豊富な培地でストレプトマイセス・ノドサスを培養し、その後抗生物質を抽出して精製することが含まれます。 バイオテクノロジーの進歩により、収量が増加し、生産コストが削減されました .
科学的研究の応用
アムホテリシンB: 科学研究アプリケーションの包括的な分析: This compoundは、様々な真菌感染症に対して幅広い活性を有するポリエン系抗真菌薬です。以下は、科学研究におけるthis compoundのユニークなアプリケーションを、各セクション別に詳しく分析したものです。
細胞培養の汚染防止
This compoundは、酵母や多細胞真菌による汚染を防ぐために、細胞培養で一般的に使用されています。 This compoundは、真菌の細胞膜の透過性を高め、細胞死を引き起こし、細胞培養における真菌の拡散を防ぎます .
侵襲性真菌感染症の治療
This compoundは、特に免疫不全患者における侵襲性真菌感染症(IFIs)の治療の礎として、クリプトコッカス髄膜炎などの重篤な状態の治療に有効であることから、数十年にわたって使用されてきました .
薬理学的性質の研究
This compoundの様々な製剤の薬理学的性質に関する研究は、より効果的な抗真菌療法の開発に不可欠な、化学構造、薬物動態、薬物標的相互作用、安定性に関する洞察を提供します .
肺真菌感染症に対する局所投与
ネブライザー、気管鏡による注入、胸腔内灌流を含む、局所的なthis compound投与の有効性を、侵襲性肺真菌感染症の治療において評価した研究があります .
作用機序
Target of Action
Amphotericin B primarily targets ergosterol , the principal sterol in the fungal cytoplasmic membrane . Ergosterol plays a crucial role in maintaining the integrity and fluidity of fungal cell membranes.
Mode of Action
Amphotericin B interacts with its target, ergosterol, by binding to it irreversibly . This interaction disrupts the integrity of the fungal cell membrane, leading to the formation of transmembrane channels . These channels alter the membrane’s permeability, allowing the leakage of intracellular components .
Biochemical Pathways
The primary biochemical pathway affected by Amphotericin B is the synthesis of the fungal cell wall. The drug’s ability to bind to sterols, primarily ergosterol, leads to the formation of pores that allow leakage of cellular components . This disruption of the cell wall synthesis results in metabolic disruption and ultimately, fungal cell death .
Pharmacokinetics
Amphotericin B is typically administered intravenously, ensuring 100% bioavailability . The drug is metabolized in the kidneys and has an elimination half-life of approximately 15 days . About 40% of the drug is found in urine after single administration, cumulated over several days . Biliary excretion also plays a significant role .
Result of Action
The result of Amphotericin B’s action is the death of the fungal cells . The formation of transmembrane channels leads to the rapid leakage of monovalent ions (K+, Na+, H+, and Cl−) and other cellular components . This leakage disrupts the normal functioning of the cell, leading to cell death .
Action Environment
The action, efficacy, and stability of Amphotericin B can be influenced by various environmental factors. It’s worth noting that Amphotericin B is used in a variety of clinical settings to treat serious fungal infections and leishmaniasis , indicating its effectiveness across different environments and conditions.
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Amphotericin B shows a high order of in vitro activity against many species of fungi . It exerts its antifungal effect by disruption of fungal cell wall synthesis because of its ability to bind to sterols, primarily ergosterol . This leads to the formation of pores that allow leakage of cellular components . This affinity may also account for its toxic effects against select mammalian cells .
Cellular Effects
Amphotericin B binds preferentially to the cell walls of mature cells but also to the plasma membranes of the daughter cells at the budding stage . It interferes with the formation of functional cell walls of such young cells . It also induces an oxidative burst within the cell .
Molecular Mechanism
The molecular mechanism of Amphotericin B involves binding to sterols (ergosterol) in the cell membrane of susceptible fungi . This creates a transmembrane channel, and the resultant change in membrane permeability allows leakage of intracellular components .
Temporal Effects in Laboratory Settings
Amphotericin B’s effects can change over time in laboratory settings. For example, it has been observed that the antibiotic interferes with the formation of functional cell walls of young cells in the time scale of minutes .
Dosage Effects in Animal Models
The effects of Amphotericin B can vary with different dosages in animal models. For example, a study found that the pharmacodynamic properties, preclinical data from animal models and the response rates of patients who received doses >3 mg/kg/day suggested that Amphotericin B could improve outcomes and survival .
Metabolic Pathways
Amphotericin B is involved in various metabolic pathways. For example, one carbon pool by folate was confirmed as the key metabolic pathway related to Amphotericin B biosynthesis .
Transport and Distribution
After intravenous administration, Amphotericin B distributes from the central compartment, predominantly to organ sites rich in mononuclear phagocytic cells and, to a lesser extent, other tissue sites, including the kidney, the lung, and the brain .
Subcellular Localization
Amphotericin B localizes at the cell membrane where it binds to sterols, primarily ergosterol . This leads to the formation of pores that allow leakage of cellular components .
準備方法
Synthetic Routes and Reaction Conditions: Amphotericin B is a complex molecule that is challenging to synthesize chemically. Most of the production relies on fermentation processes using Streptomyces nodosus. The biosynthesis involves a series of enzymatic reactions that assemble the molecule from simpler precursors .
Industrial Production Methods: Industrial production of amphotericin B typically involves large-scale fermentation. The process includes the cultivation of Streptomyces nodosus in nutrient-rich media, followed by extraction and purification of the antibiotic. Advances in biotechnology have led to improved yields and reduced production costs .
化学反応の分析
特性
IUPAC Name |
33-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H73NO17/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-33(51)22-36(53)35(52)20-19-31(49)21-32(50)23-39(55)62-29(3)28(2)42(27)56/h5-18,27-38,40-44,46,49-54,56-58,61H,19-26,48H2,1-4H3,(H,59,60) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APKFDSVGJQXUKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H73NO17 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60859632 | |
| Record name | 33-[(3-Amino-3,6-dideoxyhexopyranosyl)oxy]-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60859632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
924.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
In N,N-dimethylformamide 2-4 mg/ml, in N,N-dimethylformamide + hydrochloric acid 60-80 mg/ml, in dimethyl sulfoxide 30-40 mg/ml, INSOL IN ANHYDROUS ALC, ETHER, BENZENE & TOLUENE; SLIGHTLY SOL IN METHANOL, Insol in water at pH 6-7; solubility in water at pH 2 or pH 11 about 0.1 mg/ml; water sol increased by sodium desoxycholate, In water, 750 mg/L at 25 °C | |
| Details | Yalkowsky, S.H., He, Yan., Handbook of Aqueous Solubility Data: An Extensive Compilation of Aqueous Solubility Data for Organic Compounds Extracted from the AQUASOL dATAbASE. CRC Press LLC, Boca Raton, FL. 2003., p. 1263 | |
| Record name | AMPHOTERICIN B | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3008 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Amphotericin B usually is fungistatic in action at concentrations obtained clinically, but may be fungicidal in high concentrations or against very susceptible organisms. Amphotericin B exerts its antifungal activity principally by binding to sterols (e.g., ergosterol) in the fungal cell membrane. As a result of this binding, the cell membrane is no longer able to function as a selective barrier and leakage of intracellular contents occurs. Cell death occurs in part as a result of permeability changes, but other mechanisms also may contribute to the in vivo antifungal effects of amphotericin B against some fungi. Amphotericin B is not active in vitro against organisms that do not contain sterols in their cell membranes (eg, bacteria)., Binding to sterols in mammalian cells (such as certain kidney cells and erythrocytes) may account for some of the toxicities reported with conventional amphotericin B therapy. At usual therapeutic concentrations of amphotericin B, the drug does not appear to hemolyze mature erythrocytes, and the anemia seen with conventional IV amphotericin B therapy may result from the action of the drug on actively metabolizing and dividing erythropoietic cells., ...Nephrotoxicity associated with conventional IV amphotericin B appears to involve several mechanisms, including a direct vasoconstrictive effect on renal arterioles that reduces glomerular and renal tubular blood flow and a lytic action on cholesterol-rich lysosomal membranes of renal tubular cells. ... | |
| Details | McEvoy, G.K. (ed.). American Hospital Formulary Service. AHFS Drug Information. American Society of Health-System Pharmacists, Bethesda, MD. 2006., p. 537 | |
| Record name | AMPHOTERICIN B | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3008 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Deep yellow prisms or needles from n,n-dimethylformamide, YELLOW TO ORANGE POWDER | |
CAS No. |
1397-89-3 | |
| Record name | Amphotericin B | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.311 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMPHOTERICIN B | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3008 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
170 °C (gradual decomposition) | |
| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 14th Edition. John Wiley & Sons, Inc. New York, NY 2001., p. 69 | |
| Record name | AMPHOTERICIN B | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3008 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



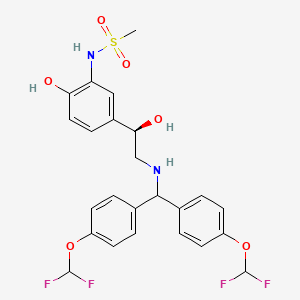

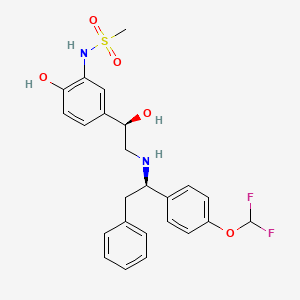

![1-(4-fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B1667183.png)

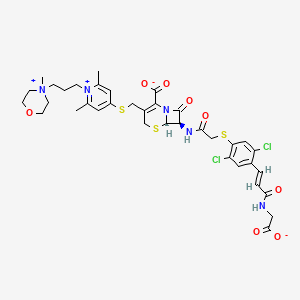

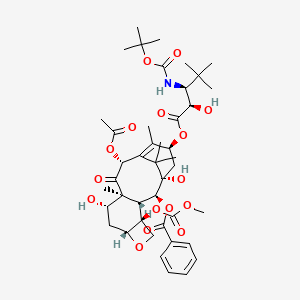

![4-[[(3-Chloro-4-methoxyphenyl)methyl]amino]-1-ethyl-n-(4-pyridinylmethyl)-1h-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B1667196.png)
